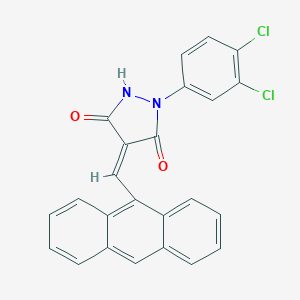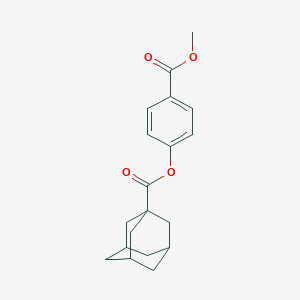
(4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione is a complex organic compound that belongs to the class of pyrazolidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione typically involves the condensation of 9-anthraldehyde with 1-(3,4-dichlorophenyl)-3,5-pyrazolidinedione under specific reaction conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory or anticancer properties. Researchers may investigate its interactions with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the anthracene and pyrazolidinedione moieties may contribute to its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or dyes. Its unique electronic properties make it a candidate for various applications.
Mechanism of Action
The mechanism of action of (4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(9-Anthrylmethylene)-1-phenyl-3,5-pyrazolidinedione
- 4-(9-Anthrylmethylene)-1-(4-chlorophenyl)-3,5-pyrazolidinedione
Uniqueness
(4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione is unique due to the presence of both the anthracene and dichlorophenyl groups. These structural features may impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C24H14Cl2N2O2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(4Z)-4-(anthracen-9-ylmethylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H14Cl2N2O2/c25-21-10-9-16(12-22(21)26)28-24(30)20(23(29)27-28)13-19-17-7-3-1-5-14(17)11-15-6-2-4-8-18(15)19/h1-13H,(H,27,29)/b20-13- |
InChI Key |
UWWTZEFJKKCIAH-MOSHPQCFSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)NN(C4=O)C5=CC(=C(C=C5)Cl)Cl |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C\4/C(=O)NN(C4=O)C5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)NN(C4=O)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5E)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B336866.png)
![2-(3,4-DICHLOROPHENYL)-4-{(E)-1-[4-(DIETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B336871.png)
![2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'~1~-[(E)-1-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B336872.png)
![(6Z)-6-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-2-bromo-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B336873.png)
![N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]AMINE](/img/structure/B336874.png)





![(6Z)-6-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B336885.png)
